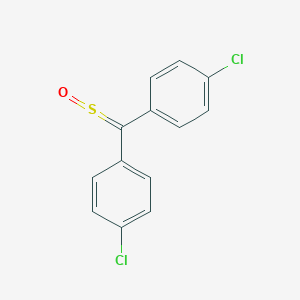

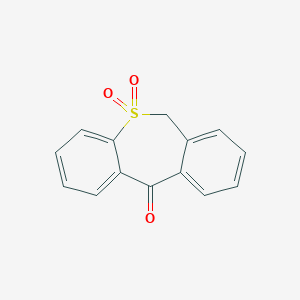

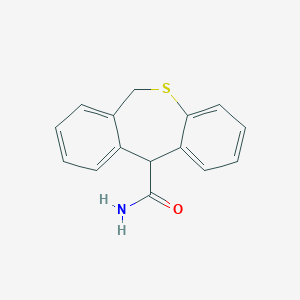

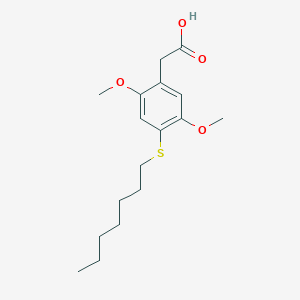

![molecular formula C19H29NO4 B188766 Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester CAS No. 149541-62-8](/img/structure/B188766.png)

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbonic acid esters are a type of organic compound that are derived from carbonic acid . They consist of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .

Synthesis Analysis

Organic carbonates are typically not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .Molecular Structure Analysis

The structure of carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short, while the C-O bonds are more ether-like .Wissenschaftliche Forschungsanwendungen

Phthalic Acid Esters: Natural Sources and Biological Activities

Phthalic acid esters (PAEs) are recognized for their widespread use as plasticizers and additives, enhancing the flexibility of various products. Despite their synthetic hazards, PAEs are also found in natural sources, such as plants and microorganisms, suggesting potential biosynthesis. PAEs from natural sources possess biological activities like allelopathic and antimicrobial properties, indicating their role beyond human-made pollutants. Their presence in the ecosystem can influence the metabolic processes of certain communities, highlighting the need for further studies on their ecological impacts and applications (Huang et al., 2021).

Xylan Derivatives and Their Application Potential

The chemical modification of xylan into biopolymer ethers and esters, including carbonic acid derivatives, opens up possibilities for creating materials with specific properties. Xylan esters, for instance, can be synthesized for applications in drug delivery, showcasing the potential of carbonic acid derivatives in biomedical fields. The development of cationic xylan derivatives further suggests uses in paper strength additives and antimicrobial agents, pointing to diverse industrial applications (Petzold-Welcke et al., 2014).

Caffeic Acid Derivatives: Antioxidant Activities

Caffeic acid derivatives, including esters, exhibit significant antioxidant activities, which are beneficial in various applications, including the mitigation of oxidative stress-related diseases and food preservation. These derivatives highlight the role of carbonic acid esters in health and wellness sectors, underscoring their potential in developing new therapeutic agents (Shahidi & Chandrasekara, 2010).

Polyhydroxyalkanoates: Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized from carbon sources by microorganisms. The ester bonds formed between monomers in PHAs underline the importance of esterification processes in producing environmentally friendly materials. This research area emphasizes the significance of carbonic acid derivatives in developing sustainable polymers with applications ranging from medical to packaging industries (Amara, 2010).

Eigenschaften

IUPAC Name |

[1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGKBIRRFPYKKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.